molecular formula C7H10N2O3 B103989 Ethyl 5-amino-3-methyl-1,2-oxazole-4-carboxylate CAS No. 25786-72-5

Ethyl 5-amino-3-methyl-1,2-oxazole-4-carboxylate

Cat. No. B103989
CAS RN: 25786-72-5
M. Wt: 170.17 g/mol
InChI Key: ULIKRPZEQZFBPS-UHFFFAOYSA-N
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Description

Ethyl 5-amino-3-methyl-1,2-oxazole-4-carboxylate is a compound with the molecular formula C7H10N2O3 . It is also known by other names such as ethyl 5-amino-3-methylisoxazole-4-carboxylate and 5-Amino-3-methyl-isoxazole-4-carboxylic acid ethyl ester .


Molecular Structure Analysis

The molecular structure of Ethyl 5-amino-3-methyl-1,2-oxazole-4-carboxylate can be represented by the InChI code InChI=1S/C7H10N2O3/c1-3-11-7(10)5-4(2)9-12-6(5)8/h3,8H2,1-2H3 . The compound has a molecular weight of 170.17 g/mol .


Physical And Chemical Properties Analysis

Ethyl 5-amino-3-methyl-1,2-oxazole-4-carboxylate has a molecular weight of 170.17 g/mol, an XLogP3-AA of 1.2, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 5, a rotatable bond count of 3, an exact mass of 170.06914219 g/mol, a monoisotopic mass of 170.06914219 g/mol, a topological polar surface area of 78.4 Ų, and a heavy atom count of 12 .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Ethyl 5-amino-3-methyl-1,2-oxazole-4-carboxylate serves as a precursor in the synthesis of various heterocyclic compounds. These structures form the backbone of many pharmaceutical drugs due to their diverse biological activities. The compound’s reactivity allows for the construction of complex molecular architectures essential in drug design .

Development of Enzyme Inhibitors

The aminoazole moiety of Ethyl 5-amino-3-methyl-1,2-oxazole-4-carboxylate is a key feature in the development of enzyme inhibitors. These inhibitors can regulate biological pathways and have therapeutic potential in treating diseases where enzyme activity is dysregulated .

Agricultural Chemical Research

In the agricultural sector, Ethyl 5-amino-3-methyl-1,2-oxazole-4-carboxylate can be utilized to create compounds with pesticidal properties. Its structural versatility enables the development of novel pesticides that can help in managing crop diseases and pests .

Material Science Applications

This compound is also valuable in material science, where it can be used to synthesize polymers and coatings with specific properties. The introduction of the oxazole ring can impart thermal stability and chemical resistance to the materials .

Organic Synthesis Methodology

Researchers use Ethyl 5-amino-3-methyl-1,2-oxazole-4-carboxylate to develop new organic synthesis methodologies. Its unique structure allows for the exploration of novel reaction pathways and the discovery of more efficient synthetic routes .

Dye and Pigment Industry

The compound’s chemical structure is beneficial in the dye and pigment industry for creating colorants with specific properties. It can be incorporated into azo dyes, which are widely used for their vivid colors and stability .

properties

IUPAC Name

ethyl 5-amino-3-methyl-1,2-oxazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O3/c1-3-11-7(10)5-4(2)9-12-6(5)8/h3,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULIKRPZEQZFBPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(ON=C1C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40351922
Record name Ethyl 5-amino-3-methyl-1,2-oxazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40351922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-amino-3-methyl-1,2-oxazole-4-carboxylate

CAS RN

25786-72-5
Record name Ethyl 5-amino-3-methyl-1,2-oxazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40351922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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